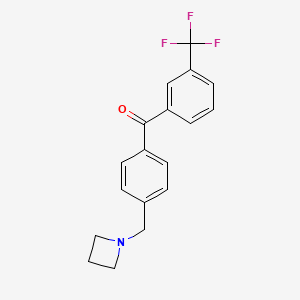

4'-Azetidinomethyl-3-trifluoromethylbenzophenone

説明

4’-Azetidinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.33 g/mol It is characterized by the presence of an azetidine ring, a trifluoromethyl group, and a benzophenone core

準備方法

The synthesis of 4’-Azetidinomethyl-3-trifluoromethylbenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine precursor and a halogenated compound.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

化学反応の分析

4’-Azetidinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

科学的研究の応用

Anticancer Activity

Research indicates that compounds derived from azetidine structures can exhibit significant anticancer properties. For instance, Mannich bases related to azetidine have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer (MCF-7) cells. In particular, the introduction of the trifluoromethyl group in benzophenone derivatives enhances their potency against these cell lines .

Psychostimulant Activity

The azetidine moiety has been investigated for its potential as a scaffold in the development of psychostimulants. Studies have shown that azetidine analogs can selectively bind to serotonin transporters, suggesting their utility in treating mood disorders and other psychiatric conditions .

Neurotransmitter Modulation

The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies suggest that analogs of this compound may modulate dopamine and serotonin transporters, which are crucial targets in the treatment of depression and anxiety disorders .

Synthesis of Azetidine Derivatives

Various synthetic routes have been developed for creating azetidine derivatives, including:

- Palladium-Catalyzed Reactions : These methods facilitate the formation of azetidine rings through C-H activation strategies, allowing for the efficient synthesis of functionalized compounds suitable for biological evaluation .

- Mannich Reaction : This classic reaction has been utilized to generate Mannich bases incorporating azetidine structures, leading to compounds with enhanced biological activities .

In Vitro Studies

In vitro binding studies have demonstrated that azetidine derivatives possess high binding affinities for serotonin and dopamine receptors. For example, one study reported Ki values indicating nanomolar affinity at serotonin transporters, highlighting their potential as therapeutic agents for mood disorders .

Selectivity Profiles

Research indicates that modifications to the azetidine ring can significantly affect selectivity for neurotransmitter receptors. Compounds with specific substitutions have shown improved selectivity for serotonin over dopamine transporters, which is desirable in minimizing side effects associated with non-selective agents .

Case Studies

作用機序

The mechanism of action of 4’-Azetidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

類似化合物との比較

4’-Azetidinomethyl-3-trifluoromethylbenzophenone can be compared with similar compounds such as:

- 4’-Azetidinomethyl-3-methoxybenzophenone

- 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone

- 4’-Azetidinomethyl-3,4-dimethylbenzophenone

- 4’-Azetidinomethyl-3-cyanobenzophenone

These compounds share structural similarities but differ in the substituents attached to the benzophenone core

生物活性

4'-Azetidinomethyl-3-trifluoromethylbenzophenone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has a complex structure characterized by the presence of an azetidine ring and a trifluoromethyl group attached to a benzophenone core. The synthesis typically involves several steps:

- Formation of the Benzophenone Core : This is achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Trifluoromethyl Group : This is done via nucleophilic substitution using trifluoromethyl iodide.

- Azetidine Ring Formation : The azetidine ring is formed through cyclization involving an appropriate amine precursor and a halogenated compound.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 64 µg/mL | Antibacterial |

| Candida albicans | 16 µg/mL | Antifungal |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays indicated that this compound can significantly reduce viability in certain cancer cell lines.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms or cancer cells.

- Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways that lead to cell death or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : The presence of the trifluoromethyl group may enhance oxidative stress within cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into the potential applications of this compound.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multiple bacterial strains and found synergistic effects when combined with other antimicrobial agents. This indicates potential for use in combination therapies .

- Cancer Cell Line Studies : In research involving various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly in breast and lung cancer models. The study highlighted its potential as a lead compound for drug development targeting specific cancers .

- Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis through mitochondrial pathways, suggesting a multifaceted approach to tumor suppression .

特性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSPXIRQPHIVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642815 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-84-8 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。